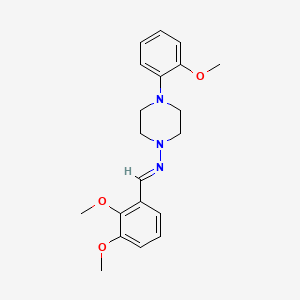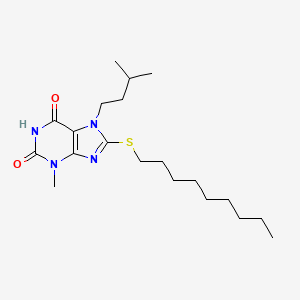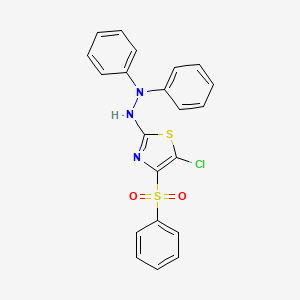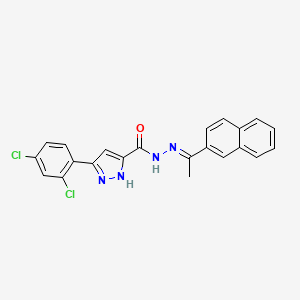![molecular formula C22H33N3O2S B11991077 N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide](/img/structure/B11991077.png)
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide is a complex organic compound that features an adamantane moiety, a thiazole ring, and a heptylethanediamide chain. The adamantane structure is known for its stability and unique properties, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical-based reactions, which can introduce various substituents onto the adamantane core . The thiazole ring is then synthesized through cyclization reactions involving appropriate precursors. Finally, the heptylethanediamide chain is attached through amide bond formation reactions, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the thiazole ring or the amide groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in drug delivery systems.
Mechanism of Action
The mechanism of action of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The thiazole ring can interact with various enzymes or receptors, modulating their activity. The heptylethanediamide chain can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide: A similar compound with a shorter alkyl chain, known for its activation of AMP-activated protein kinase (AMPK).
1-Adamantylacetic acid: An adamantane derivative used in various chemical transformations.
1,3-Dehydroadamantane: A highly reactive adamantane derivative used as an intermediate in the synthesis of other functional adamantane compounds.
Uniqueness
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide is unique due to its combination of an adamantane moiety, a thiazole ring, and a heptylethanediamide chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C22H33N3O2S |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-heptyloxamide |
InChI |
InChI=1S/C22H33N3O2S/c1-2-3-4-5-6-7-23-19(26)20(27)25-21-24-18(14-28-21)22-11-15-8-16(12-22)10-17(9-15)13-22/h14-17H,2-13H2,1H3,(H,23,26)(H,24,25,27) |
InChI Key |
YDFJSIGJCDPKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11991004.png)

![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)
![[(5-Methyl-2-thienyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11991009.png)



![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11991044.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11991050.png)

![Benzyl 1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethylcarbamate](/img/structure/B11991060.png)
![4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11991061.png)

